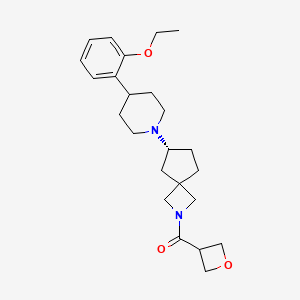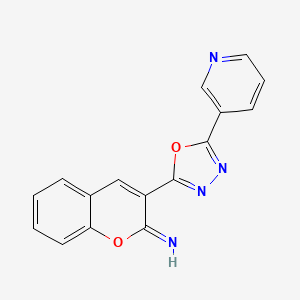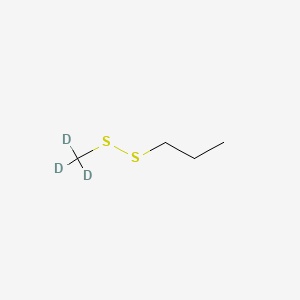
17|A-Tanghinigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17|A-Tanghinigenin is a member of the class of cardenolides, specifically a 7,8-epoxycard-20(22)-enolide substituted by hydroxy groups at positions 3 and 14. It is a steroid-like compound known for its significant biological activities, including antineoplastic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 17|A-Tanghinigenin is primarily isolated from the seeds of Cerbera manghas L., a plant known for its toxic properties . The extraction process involves several steps, including solvent extraction and chromatographic purification to isolate the pure compound.
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may provide alternative routes in the future.
Análisis De Reacciones Químicas
Types of Reactions: 17|A-Tanghinigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its biological activity.
Substitution: Substitution reactions, particularly at the hydroxy groups, can lead to the formation of glycosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives, each with distinct biological activities .
Aplicaciones Científicas De Investigación
17|A-Tanghinigenin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroid-like compounds.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in treating leukemia.
Mecanismo De Acción
17|A-Tanghinigenin exerts its effects primarily through the induction of apoptosis in cancer cells. It activates caspases, particularly caspase-3, -8, and -9, and upregulates Fas and FasL protein levels, leading to programmed cell death . The compound interacts with various molecular targets, including cell surface receptors and intracellular signaling pathways, to exert its antineoplastic effects .
Comparación Con Compuestos Similares
Tanghinin: A cardenolide glycoside that shares a similar structure but has additional glycosidic linkages.
Deacetyltanghinin: Another derivative with similar biological activities.
Uniqueness: 17|A-Tanghinigenin is unique due to its specific epoxy structure and hydroxy substitutions, which contribute to its potent biological activities and distinct chemical reactivity .
Propiedades
Fórmula molecular |
C36H54O14 |
|---|---|
Peso molecular |
710.8 g/mol |
Nombre IUPAC |
3-[(3R,5S,7S,10S,11R,14R,15S)-18-hydroxy-7-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2R,3R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H54O14/c1-16-28(48-31-20(14-37)25(39)26(40)30(42)49-31)29(44-4)27(41)32(46-16)47-19-5-8-33(2)18(12-19)13-23-36(50-23)22(33)7-9-34(3)21(6-10-35(34,36)43)17-11-24(38)45-15-17/h11,16,18-23,25-32,37,39-43H,5-10,12-15H2,1-4H3/t16-,18-,19-,20+,21-,22+,23+,25+,26-,27-,28-,29-,30-,31+,32-,33-,34+,35?,36?/m0/s1 |
Clave InChI |
ZMYSKDHWILCNOA-OBTQJJCBSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@@H](CCC5(C46[C@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)O)O)O)CO |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)







![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)




![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
